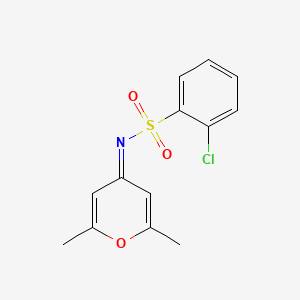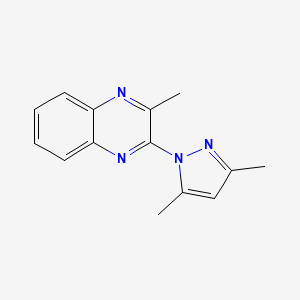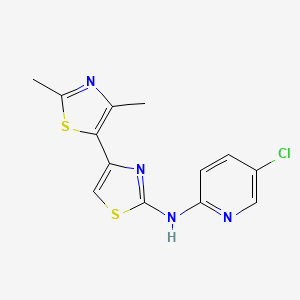
8-quinolinyl (4-chlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-quinolinyl (4-chlorophenyl)acetate, also known as QCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. QCA is a derivative of chloroquine, a well-known antimalarial drug, and has been shown to have a range of biological effects that make it a valuable tool for studying various physiological and biochemical processes.
Mechanism of Action
8-quinolinyl (4-chlorophenyl)acetate is believed to exert its biological effects by inhibiting lysosomal function and inducing autophagy. It has also been shown to modulate the activity of various signaling pathways, including the mTOR pathway. Additionally, 8-quinolinyl (4-chlorophenyl)acetate has been shown to have direct effects on mitochondrial function, including the inhibition of complex III of the electron transport chain.
Biochemical and Physiological Effects:
Studies have shown that 8-quinolinyl (4-chlorophenyl)acetate can induce autophagy in a variety of cell types, including cancer cells, and can also inhibit the growth and proliferation of cancer cells. 8-quinolinyl (4-chlorophenyl)acetate has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 8-quinolinyl (4-chlorophenyl)acetate has been shown to have antiviral effects against a range of viruses, including Zika virus and dengue virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-quinolinyl (4-chlorophenyl)acetate in scientific research is its ability to induce autophagy and modulate lysosomal function. This makes it a valuable tool for studying various cellular processes, including protein degradation and organelle turnover. However, one limitation of using 8-quinolinyl (4-chlorophenyl)acetate is its potential toxicity, particularly at high concentrations. Careful dose-response studies are necessary to ensure that 8-quinolinyl (4-chlorophenyl)acetate is used safely and effectively in laboratory experiments.
Future Directions
There are several potential future directions for research on 8-quinolinyl (4-chlorophenyl)acetate. One area of interest is the development of 8-quinolinyl (4-chlorophenyl)acetate derivatives with improved potency and selectivity for specific targets. Additionally, further studies are needed to fully elucidate the mechanisms of action of 8-quinolinyl (4-chlorophenyl)acetate and its potential therapeutic applications in various disease states. Finally, the use of 8-quinolinyl (4-chlorophenyl)acetate in combination with other compounds, such as chemotherapeutic agents, may enhance its therapeutic potential and improve treatment outcomes.
Synthesis Methods
The synthesis of 8-quinolinyl (4-chlorophenyl)acetate involves the reaction of 4-chlorobenzoyl chloride with 8-aminoquinoline in the presence of a suitable base, followed by acetylation with acetic anhydride. This method has been optimized to produce high yields of pure 8-quinolinyl (4-chlorophenyl)acetate with minimal side products.
Scientific Research Applications
8-quinolinyl (4-chlorophenyl)acetate has been used in a wide range of scientific research applications, including studies of autophagy, lysosomal function, and mitochondrial dysfunction. It has also been investigated for its potential as a therapeutic agent in the treatment of cancer, neurodegenerative diseases, and viral infections.
properties
IUPAC Name |
quinolin-8-yl 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-14-8-6-12(7-9-14)11-16(20)21-15-5-1-3-13-4-2-10-19-17(13)15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSSBWPHRGOYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)CC3=CC=C(C=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinyl (4-chlorophenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)
![N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5806836.png)


![N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5806854.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5806860.png)
![N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806862.png)

![2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5806890.png)
![4-(3-{[(2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazino)(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5806899.png)
![3-(3,4-dimethoxyphenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806905.png)


